[4-(3-Chlorobenzyl)piperazin-1-yl](pyridin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-CHLOROBENZYL)PIPERAZINOMETHANONE: is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorobenzyl group and a 4-pyridylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-CHLOROBENZYL)PIPERAZINOMETHANONE typically involves the reaction of 3-chlorobenzyl chloride with piperazine, followed by the introduction of the 4-pyridylmethanone group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-CHLOROBENZYL)PIPERAZINOMETHANONE: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol.
Scientific Research Applications
4-(3-CHLOROBENZYL)PIPERAZINOMETHANONE: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-CHLOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-(3-CHLOROBENZYL)PIPERAZINOMETHANONE: can be compared with other piperazine derivatives, such as:
- 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE
- 4-(3-FLUOROBENZYL)PIPERAZINOMETHANONE
- 4-(3-METHOXYBENZYL)PIPERAZINOMETHANONE
These compounds share a similar core structure but differ in the substituents attached to the piperazine ring. The unique properties of 4-(3-CHLOROBENZYL)PIPERAZINOMETHANONE arise from the presence of the 3-chlorobenzyl group, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C17H18ClN3O |
---|---|
Molecular Weight |
315.8 g/mol |
IUPAC Name |
[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C17H18ClN3O/c18-16-3-1-2-14(12-16)13-20-8-10-21(11-9-20)17(22)15-4-6-19-7-5-15/h1-7,12H,8-11,13H2 |
InChI Key |
WLERWLQEZNBFNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.